molecular formula C9H11ClFN B2715404 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride CAS No. 2418679-47-5

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride

Cat. No. B2715404
CAS RN: 2418679-47-5
M. Wt: 187.64
InChI Key: CONTXSSPJLQTDR-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the CAS Number: 2418679-47-5 . Its IUPAC name is 5-fluoro-7-methylindoline hydrochloride . The molecular weight of this compound is 187.64 . It is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is 1S/C9H10FN.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h4-5,11H,2-3H2,1H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is a powder with a molecular weight of 187.64 . The compound’s refractive index is n/D 1.556 , and it has a density of 1.171 g/mL at 25 °C .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available in the current data, indole derivatives, in general, have been the focus of many research studies due to their significant biological activities . They are being explored for potential therapeutic applications in treating various disorders .

properties

IUPAC Name

5-fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h4-5,11H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONTXSSPJLQTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride

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